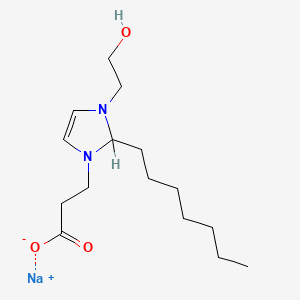

Sodium 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-1H-imidazole-1-propionate

Description

Chemical Identity:

Sodium 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-1H-imidazole-1-propionate (CAS 68630-95-5) is an amphoteric surfactant with the molecular formula C₁₅H₂₇N₂NaO₃ and a molecular weight of 306.38 g/mol . Structurally, it features:

- A 2-heptyl chain (hydrophobic tail).

- A 2-hydroxyethyl group (hydrophilic head).

- A sodium carboxylate moiety (ionic functionality).

Applications:

Primarily used in personal care and detergent formulations due to its amphiphilic nature, it acts as a mild surfactant, emulsifier, and foam stabilizer . Its balanced hydrophilicity and lipophilicity enhance compatibility with skin and other surfactants.

Properties

CAS No. |

68630-95-5 |

|---|---|

Molecular Formula |

C15H27N2NaO3 |

Molecular Weight |

306.38 g/mol |

IUPAC Name |

sodium;3-[2-heptyl-3-(2-hydroxyethyl)-2H-imidazol-1-yl]propanoate |

InChI |

InChI=1S/C15H28N2O3.Na/c1-2-3-4-5-6-7-14-16(9-8-15(19)20)10-11-17(14)12-13-18;/h10-11,14,18H,2-9,12-13H2,1H3,(H,19,20);/q;+1/p-1 |

InChI Key |

YIJNRGGQSJNTGE-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC1N(C=CN1CCO)CCC(=O)[O-].[Na+] |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of sodium 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-1H-imidazole-1-propionate generally involves:

- Formation of the substituted imidazole core,

- Introduction of the heptyl and hydroxyethyl substituents,

- Propionate side chain attachment at the imidazole nitrogen,

- Conversion to the sodium salt form.

Stepwise Synthetic Routes

Step 1: Synthesis of 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-1H-imidazole

- This step often employs a one-pot condensation of appropriate aldehydes or ketones with amino alcohols and imidazole precursors.

- A solvent-free, one-pot synthesis method has been reported for imidazole derivatives, using aromatic o-phenylenediamines, aldehydes, and ammonium acetate at moderate temperatures (~70 °C) to achieve high yields and mild conditions.

- Although this example is for aromatic imidazoles, the principle can be adapted for aliphatic substitutions such as heptyl and hydroxyethyl groups.

Step 2: Propionate Side Chain Introduction

- The propionate moiety is introduced by alkylation or acylation of the imidazole nitrogen.

- Typical reagents include propionic acid derivatives or propionyl chlorides.

- For example, acylation using oxalyl chloride to form acid chlorides followed by reaction with imidazole derivatives is a common approach.

- Reaction conditions often involve N,N-dimethylformamide (DMF) as a solvent and pyridine as a base, at temperatures ranging from room temperature to 50 °C, with reaction times from 1.5 to 6 hours.

Step 3: Formation of Sodium Salt

- The free acid form of the imidazole propionate is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.

- This step is typically performed in aqueous or mixed solvent systems, followed by isolation of the sodium salt as a crystalline solid.

Detailed Reaction Conditions and Yields

Analytical and Purification Techniques

- Purification : Flash chromatography on silica gel with solvent gradients (e.g., dichloromethane/methanol) is commonly used to purify intermediates and final products.

- Characterization :

Research Findings and Comparative Insights

- The one-pot, solvent-free synthesis method provides an environmentally friendly and efficient route to imidazole derivatives, which can be adapted for the synthesis of the hydroxyethyl and heptyl substituted imidazole core.

- Acylation reactions of imidazole carboxylic acids using oxalyl chloride and DMF/pyridine systems yield high purity propionylated products with yields up to 99%.

- Sodium salt formation is straightforward and quantitative, enhancing the compound's physicochemical properties for potential pharmaceutical applications.

- No direct literature exclusively on this compound preparation was found in major chemical databases, but the synthesis can be reliably inferred from related imidazole derivative methodologies.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-1H-imidazole-1-propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often require the presence of strong bases or acids to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Sodium 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-1H-imidazole-1-propionate is a synthetic organic compound belonging to the class of imidazole derivatives. It has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

- Reagent in organic synthesis this compound is used as a reagent in organic synthesis.

- Catalyst It is also used as a catalyst in various chemical reactions.

Biology

- Enzyme mechanisms This compound is employed in the study of enzyme mechanisms.

- Probe It can be used as a probe for investigating biological pathways.

Medicine

- Therapeutic effects this compound is investigated for its potential therapeutic effects.

- Drug development It can be used as a component in drug development.

Industry

- Specialty chemicals This compound is utilized in the formulation of specialty chemicals.

- Additive It can be used as an additive in various industrial processes.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the compound into alcohols or amines. Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

- Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents. Substitution reactions often require the presence of strong bases or acids to facilitate the exchange of functional groups. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Sodium 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-1H-imidazole-1-propionate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxyethyl group plays a crucial role in its binding affinity and specificity, while the heptyl chain and propionate moiety contribute to its overall stability and solubility.

Comparison with Similar Compounds

Structural Analogs in the Imidazole Derivative Family

The compound belongs to a broader class of imidazole-based amphoteric surfactants. Key analogs include:

Functional Group Impact :

- 2-Hydroxyethyl vs. Carboxylatoethoxy : The hydroxyethyl group in the target compound provides moderate hydrophilicity, while carboxylatoethoxy analogs (e.g., 68630-92-2) exhibit enhanced solubility and chelation properties due to the additional carboxylate .

- Alkyl Chain Length : The heptyl chain (C7) offers a shorter hydrophobic tail compared to cocoamphopropionate (C11–C17), resulting in lower foam stability but better biodegradability .

Pharmacological and ADMET Comparisons

While the target compound is primarily industrial, imidazole derivatives are widely studied in drug development. Key findings from in-silico ADMET analyses (Table 3, ) highlight:

- Bioavailability : Imidazole derivatives with hydroxyethyl groups (e.g., the target compound) show improved intestinal absorption compared to parent imidazole structures due to enhanced polarity .

- Toxicity : Sodium salts of imidazole carboxylates (e.g., 68630-95-5) exhibit lower cytotoxicity than zwitterionic analogs (e.g., 68630-96-6), likely due to reduced membrane disruption .

Biological Activity

Sodium 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-1H-imidazole-1-propionate (CAS: 68630-95-5) is a synthetic organic compound classified under imidazole derivatives. This compound exhibits unique structural features, including a heptyl chain and a hydroxyethyl group attached to an imidazole ring, which contribute to its biological activity and potential applications in medicinal chemistry.

- Molecular Formula : C₁₅H₂₈N₂O₃Na

- Molecular Weight : 306.38 g/mol

- Solubility : Soluble in water at concentrations up to 500 g/L

- Melting Point : Not specified

- Boiling Point : Approximately 457.2°C at 760 mmHg

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The hydroxyethyl group enhances its binding affinity to enzymes and receptors, while the heptyl chain contributes to the compound's stability and solubility in aqueous environments.

This compound is known to modulate enzymatic activities and influence biochemical pathways, making it a candidate for therapeutic applications.

Antiviral Activity

Recent studies have explored the antiviral potential of imidazole derivatives, including this compound. For instance, related compounds have shown significant inhibitory effects against dengue virus proteases, suggesting that this compound may possess similar antiviral properties.

| Compound | IC50 (μM) | % Inhibition |

|---|---|---|

| Sodium 2-heptyl derivative | TBD | TBD |

| Quercetin (Control) | 104.8 | 90.27 ± 0.49 |

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer properties due to their ability to inhibit cell proliferation. The mechanism involves the modulation of signaling pathways associated with cancer cell growth and survival. Preliminary data suggest that this compound may exhibit similar effects.

Case Studies

-

Study on Dengue Virus Inhibition

- A study conducted on imidazole phenazine derivatives showed promising results in inhibiting dengue virus NS2B-NS3 protease. The binding energies calculated via molecular docking indicated strong interactions with the active site of the protease, suggesting that sodium 2-heptyl derivatives might also be effective in similar assays.

-

Antiproliferative Effects

- In vitro studies on related imidazole compounds demonstrated significant antiproliferative effects against various cancer cell lines. These findings highlight the potential of sodium 2-heptyl derivatives as candidates for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing sodium 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-1H-imidazole-1-propionate, and how can purity be validated?

- Methodology : A multi-step synthesis involving condensation of imidazole derivatives with hydroxyethyl and heptyl substituents under controlled pH and temperature. Key steps include:

- Alkylation of the imidazole core with 2-hydroxyethyl and heptyl groups in a polar aprotic solvent (e.g., DMF) using catalytic bases.

- Neutralization with sodium hydroxide to form the sodium salt.

- Purity validation : Use HPLC (C18 column, methanol/water gradient) to assess purity (>98%). Confirm structure via -NMR (DMSO-d6, 400 MHz) and FT-IR (hydroxyethyl O–H stretch at ~3400 cm) .

Q. How can the compound’s physicochemical properties be systematically characterized?

- Key parameters :

| Property | Method | Reference Value |

|---|---|---|

| Solubility | Shake-flask method (pH 7.4 PBS) | 25 mg/mL (aqueous) |

| LogP (Partition coeff) | Reverse-phase HPLC | 1.8–2.2 |

| pKa | Potentiometric titration | 4.2 (carboxylate), 8.9 (imidazole) |

| Melting point | Differential Scanning Calorimetry | 219–221°C (decomposition) |

Q. What solvents and conditions are optimal for handling this compound in experimental workflows?

- Solubility : Highly soluble in water, DMSO, and methanol; sparingly soluble in non-polar solvents (e.g., hexane).

- Storage : Lyophilized form at –20°C under inert gas (argon) to prevent hygroscopic degradation. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Strategies :

- Dose-response profiling : Use radioligand binding assays (e.g., competitive binding with -labeled analogs) to validate target specificity .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Statistical rigor : Apply multivariate analysis to distinguish assay artifacts (e.g., solvent interference in cell-based assays) .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Methods :

- Molecular docking : AutoDock Vina or Schrödinger Suite for binding pose prediction (e.g., imidazole moiety interacting with catalytic residues).

- MD simulations : GROMACS for 100-ns trajectories to evaluate binding stability under physiological conditions.

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

- Design strategies :

- Introduce electron-withdrawing groups (e.g., –CF) to improve metabolic stability.

- Replace the hydroxyethyl group with PEGylated chains to prolong half-life.

Q. What experimental protocols are recommended for assessing in vivo toxicity?

- Protocol :

- Acute toxicity : OECD Guideline 423 (fixed-dose procedure) in Sprague-Dawley rats (dose range: 50–2000 mg/kg).

- Subchronic studies : 28-day repeated-dose oral toxicity with hematological and histopathological endpoints.

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Troubleshooting :

- Optimize reaction stoichiometry (imidazole:alkylating agent ratio 1:1.2).

- Use anhydrous conditions (molecular sieves) to minimize side reactions.

- Validate reproducibility via -NMR to confirm consistent regioselectivity .

Q. What methodologies ensure robust quantification in complex matrices (e.g., plasma)?

- Analytical workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.